molecular formula C6H13ClN4O3 B6358919 H-Gly-Gly-Gly-NH2 HCl CAS No. 93980-52-0

H-Gly-Gly-Gly-NH2 HCl

Cat. No.: B6358919
CAS No.: 93980-52-0
M. Wt: 224.64 g/mol
InChI Key: STKDNPSTDGMVNC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-Gly-NH2 HCl typically involves the stepwise coupling of glycine residues. The process begins with the protection of the amino group of glycine using a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The protected glycine is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form a dipeptide. This process is repeated to form the tripeptide. Finally, the protecting group is removed, and the amide group is introduced at the C-terminus. The compound is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids and remove protecting groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-Gly-NH2 HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

H-Gly-Gly-Gly-NH2 HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Gly-Gly-Gly-NH2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-Gly-Gly-NH2 HCl is unique due to its specific sequence of three glycine residues, which imparts distinct structural and functional characteristics. This makes it particularly useful in studies related to peptide synthesis and protein interactions .

Properties

IUPAC Name

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O3.ClH/c7-1-5(12)10-3-6(13)9-2-4(8)11;/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDNPSTDGMVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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